Picolinoylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

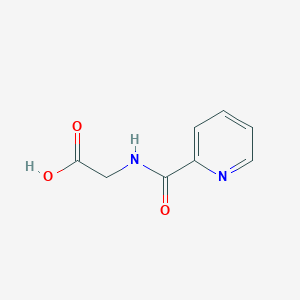

2-(pyridine-2-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYZGNSHBPLAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-29-5 | |

| Record name | 2-[(pyridin-2-yl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Endogenous Formation Mechanisms of Picolinoylglycine

Precursor Compounds and Metabolic Origins of Picolinoylglycine

The molecular framework of this compound is derived from distinct precursor compounds that originate from core metabolic cascades. These precursors are channeled from the metabolic pathways of glycine (B1666218) and tryptophan, underscoring the interconnectedness of these biochemical routes in its formation.

Glycine, the simplest amino acid, serves as a foundational precursor for the biosynthesis of this compound. uomustansiriyah.edu.iq While the direct enzymatic conjugation of glycine to picolinic acid is the final step, the availability of glycine is subject to a complex network of metabolic reactions. Glycine itself can be synthesized from serine by the enzyme serine hydroxymethyltransferase. Furthermore, glycine metabolism is a central hub for the synthesis of various biologically important compounds, including purines and glutathione (B108866). uomustansiriyah.edu.iq The metabolic state and the flux through these interconnected pathways can influence the availability of glycine for this compound synthesis. Studies have shown that metabolic pathways involving glycine, serine, and threonine are significantly altered in certain physiological and pathological states, which could potentially impact the endogenous levels of this compound. mdpi.comnih.gov

Table 1: Key Reactions in Glycine Metabolism Relevant to this compound Formation

| Reaction | Substrate(s) | Enzyme | Product(s) |

| Serine to Glycine Conversion | Serine, Tetrahydrofolate | Serine Hydroxymethyltransferase | Glycine, 5,10-Methylenetetrahydrofolate |

| Glycine Cleavage System | Glycine, Tetrahydrofolate, NAD+ | Glycine Dehydrogenase (decarboxylating), Aminomethyltransferase, Dihydrolipoamide Dehydrogenase | CO2, NH3, 5,10-Methylenetetrahydrofolate, NADH |

| Threonine to Glycine Conversion | Threonine | Threonine Aldolase | Glycine, Acetaldehyde |

The picolinoyl moiety of this compound originates from the metabolism of the essential amino acid, tryptophan. researchgate.netmdpi.com Tryptophan is catabolized through the kynurenine (B1673888) pathway, which accounts for over 95% of its degradation. mdpi.comnih.gov This pathway is a significant source of various bioactive molecules. frontiersin.org A key intermediate in this pathway, 2-amino-3-carboxymuconic semialdehyde, can be enzymatically converted to picolinic acid. nih.gov The flux through the kynurenine pathway and the subsequent production of picolinic acid are influenced by the activity of rate-limiting enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). mdpi.comnih.gov Therefore, the biosynthesis of this compound is directly linked to the intricate regulation of tryptophan metabolism. medrxiv.org Alterations in tryptophan metabolism have been observed in various conditions, suggesting a potential impact on this compound levels. nih.govmetabolomicsworkbench.orgoup.com

Picolinic acid, a derivative of pyridine (B92270), is the direct precursor to the picolinoyl group in this compound. researchgate.netspectrumchemical.com It is endogenously synthesized from tryptophan via the kynurenine pathway. nih.gov Specifically, the intermediate 2-amino-3-carboxymuconic semialdehyde undergoes decarboxylation and subsequent non-enzymatic or enzymatic conversion to form picolinic acid. nih.gov Picolinic acid is a known chelating agent for various metal ions. spectrumchemical.comebi.ac.uk The final step in the formation of this compound is believed to be the conjugation of picolinic acid with glycine. This reaction is likely a phase II detoxification-like process, where the carboxylic acid group of picolinic acid is activated and then ligated to the amino group of glycine. researchgate.net

Interconnections with Tryptophan Metabolic Cascades

Enzymatic Synthesis Pathways of this compound

The formation of this compound from its precursors is a process catalyzed by specific enzymes. While the complete enzymatic machinery in vivo is still under investigation, in vitro studies have provided insights into the potential synthetic routes.

The precise enzymes responsible for the endogenous synthesis of this compound have not been definitively identified. However, based on the nature of the amide bond formation between picolinic acid and glycine, it is hypothesized that an enzyme with acyl-CoA synthetase or a similar ligase activity is involved. This enzyme would likely activate the carboxyl group of picolinic acid, for example, by forming a picolinoyl-CoA intermediate, which then reacts with glycine. Such enzymatic reactions often require cofactors like ATP for the initial activation step and coenzyme A. libretexts.orgchemistrytalk.orgnih.govresearchgate.net The synthesis of this compound can be considered analogous to the formation of other acylglycines, which are known to be synthesized by specific acyl-CoA synthetases and glycine N-acyltransferases.

The synthesis of this compound has been achieved in laboratory settings through chemical methods, such as the reaction of glycine with pyridine-2-carbonyl chloride. ontosight.ai While specific in vitro enzymatic synthesis of this compound is not extensively documented in the provided results, the general principles of enzymatic synthesis can be applied. nih.govnih.govworktribe.com A plausible in vitro enzymatic approach would involve incubating picolinic acid, glycine, ATP, and coenzyme A with a crude or purified enzyme preparation suspected of having the required ligase activity. nih.gov The use of glycosyltransferases and glycosidases in the synthesis of glycans demonstrates the power of enzymatic methods for specific bond formation without the need for protecting groups. nih.govnih.gov Similarly, lipases have been used for the synthesis of sugar-based surfactants, highlighting the versatility of enzymes in synthesis. mdpi.com The development of efficient cofactor regeneration systems is also a crucial aspect of sustainable enzymatic synthesis. mdpi.com Future research may focus on identifying and characterizing the specific enzymes from biological sources that can catalyze the formation of this compound, paving the way for efficient and specific in vitro enzymatic production. mdpi.com

Regulation of this compound Endogenous Production in Biological Systems

Cellular and Tissue-Specific Production Kinetics

The production of this compound is highly localized within the body, a characteristic dictated by the tissue-specific expression of the primary enzyme involved in its synthesis, Glycine N-acyltransferase (GLYAT).

Cellular Localization:

At the subcellular level, GLYAT is predominantly found within the mitochondria wikipedia.orgresearchgate.netnih.gov. This localization is crucial as it positions the enzyme at a key site of metabolic activity, particularly for the metabolism of acyl-CoA compounds. The presence of a mitochondrial targeting sequence in the GLYAT protein directs its transport to the inner mitochondrial matrix mdpi.com.

Tissue-Specific Expression:

Research has consistently shown that GLYAT is expressed almost exclusively in the liver and kidney researchgate.netnih.govuniprot.org. This specific expression pattern strongly suggests that these organs are the primary sites of this compound biosynthesis. The high expression in the liver and kidney aligns with their central roles in detoxification and metabolism of both endogenous and xenobiotic compounds nih.gov. Studies in various mammalian species, including humans, rats, and monkeys, have confirmed this tissue specificity nih.gov. While GLYAT is highly expressed in the liver and kidney, some studies have also detected its presence in adipose tissue, although its function in this tissue is less understood researchgate.net.

The kinetics of the GLYAT-catalyzed reaction have been studied, primarily with its preferred substrate, benzoyl-CoA. Human GLYAT exhibits sigmoidal kinetics, indicating cooperative binding of its substrates nih.gov. While specific kinetic parameters for picolinoyl-CoA as a substrate are not extensively documented, the enzyme's activity with various acyl-CoA substrates suggests that the rate of this compound formation would be dependent on the concentrations of both picolinoyl-CoA and glycine within the mitochondria of hepatocytes and kidney cells. The rate of this conjugation can be influenced by the availability of glycine, which under certain conditions, may become a limiting factor flybase.org.

The following table summarizes the key aspects of the cellular and tissue-specific production of this compound.

| Feature | Description | Supporting Evidence |

| Primary Enzyme | Glycine N-acyltransferase (GLYAT) | Catalyzes the conjugation of acyl-CoA substrates with glycine. wikipedia.orgnih.gov |

| Cellular Location | Mitochondria | Contains a mitochondrial targeting sequence. wikipedia.orgresearchgate.netnih.govmdpi.com |

| Primary Tissues | Liver, Kidney | High levels of GLYAT expression are found in these organs. nih.govresearchgate.netnih.govuniprot.orgnih.gov |

| Reaction Kinetics | Likely follows sigmoidal kinetics, similar to other GLYAT-catalyzed reactions. nih.gov | Dependent on substrate (picolinoyl-CoA, glycine) availability. flybase.org |

Molecular Mechanisms Regulating Biosynthesis

The biosynthesis of this compound is regulated at the molecular level, primarily through the transcriptional control of the GLYAT gene. The expression of this gene dictates the amount of available Glycine N-acyltransferase, which in turn determines the capacity for this compound synthesis.

Transcriptional Regulation of the GLYAT Gene:

The expression of the GLYAT gene is controlled by various transcription factors that bind to its promoter region. Studies have identified several potential transcription factor binding sites in the GLYAT gene promoter, including those for ARP-1, E47, HOXA9B, Meis-1, p53, and others genecards.org. The interplay of these transcription factors can modulate the rate of GLYAT gene transcription in response to different physiological and pathological signals.

For instance, the expression of GLYAT has been shown to be significantly downregulated in hepatocellular carcinoma researchgate.netnih.govmdpi.com. This repression occurs at the transcriptional level, suggesting that alterations in the activity of key transcription factors in cancer cells lead to a decrease in GLYAT production nih.gov. This downregulation of GLYAT in liver cancer highlights its potential role as a tumor suppressor and a marker for the differentiation state of liver cells researchgate.netmdpi.com.

The table below outlines the known molecular mechanisms that regulate the biosynthesis of this compound.

| Regulatory Mechanism | Details | Impact on this compound Synthesis |

| Transcriptional Control of GLYAT | Regulated by multiple transcription factors (e.g., p53, Meis-1). genecards.org | Determines the cellular level of GLYAT enzyme, thereby controlling the rate of this compound formation. |

| Downregulation in Cancer | GLYAT gene expression is suppressed at the transcriptional level in hepatocellular carcinoma. researchgate.netnih.govmdpi.com | Leads to a decreased capacity for this compound synthesis in cancerous liver tissue. |

| Substrate Availability | The intracellular concentrations of picolinic acid (as picolinoyl-CoA) and glycine. | The rate of synthesis is dependent on the availability of both precursors. flybase.org |

Metabolic Fate and Catabolism of Picolinoylglycine

Biochemical Pathways of Picolinoylglycine Degradation

The degradation of this compound is expected to proceed via pathways common to other N-acyl amino acids, principally involving hydrolysis.

The primary biochemical pathway for the degradation of this compound is the hydrolytic cleavage of its amide bond. This reaction breaks the compound down into its constituent molecules: picolinic acid and glycine (B1666218). This catabolic process is catalyzed by a class of enzymes known as aminoacylases.

Specifically, the enzyme N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14), also known as aminoacylase-1 (ACY1), is responsible for the hydrolysis of various N-acylated alpha-amino acids. wikipedia.orgmmv.org These zinc-containing metalloproteins are involved in the breakdown of N-terminally acetylated proteins and amino acids. wikipedia.org The enzyme acts on a range of N-acyl amino acids, and given that this compound is an N-acyl derivative of glycine, it is a probable substrate for this enzymatic action. wikipedia.orgnih.gov The hydrolysis reaction severs the bond between the carbonyl group of the picolinoyl moiety and the nitrogen atom of the glycine residue, releasing the two components for further metabolism or excretion.

While hydrolytic cleavage represents the most direct degradation pathway, the potential for oxidative metabolism of this compound also exists, likely involving the picolinic acid moiety. Picolinic acid is derived from tryptophan, and the metabolism of tryptophan and its derivatives can involve cytochrome P450 (CYP) enzymes. nih.gov

Specific studies detailing the oxidative transformation of this compound itself are not prominent in the current scientific literature. However, research on other picolinic acid derivatives suggests that they can be substrates for CYP enzymes. google.com For instance, the metabolism of certain therapeutic agents containing picolinamide (B142947) structures can be influenced by inhibitors of CYP isoforms like CYP3A4, indicating that these enzymes are involved in their breakdown. google.com CYP enzymes are a major family of monooxygenases that catalyze the oxidation of a vast array of xenobiotics and endogenous compounds, typically to increase their water solubility and facilitate excretion. mmv.org Therefore, it is plausible that this compound could undergo oxidative transformations, such as hydroxylation on the pyridine (B92270) ring, mediated by hepatic CYP enzymes, although direct experimental evidence for this specific compound is pending.

Hydrolytic Cleavage Mechanisms

Excretion Mechanisms and Routes of this compound

The primary route for the elimination of this compound from the body is through the kidneys. This process is mediated by specialized transport proteins, and its efficiency is influenced by genetic variations.

Evidence strongly indicates that this compound is excreted in the urine. Studies involving the administration of chromium picolinate (B1231196) demonstrated that the picolinate ligand is metabolized into this compound and subsequently identified as a major metabolite in urine. evotec.comuu.nl This finding confirms that the kidneys are a principal route of clearance for this compound.

Furthermore, large-scale genome-wide association studies (GWAS) have identified specific genetic loci associated with circulating levels of this compound, underscoring the role of genetics in its disposition. ebin.pubwikipedia.org A significant association has been found with variants in or near the SLC13A3 gene. frontiersin.org This gene encodes the sodium-dependent dicarboxylate transporter 3 (NaDC3), a protein highly expressed in the kidney. frontiersin.orgcore.ac.uk Genetic variations in this transporter gene can influence the handling of its substrates, thereby affecting their plasma concentrations and urinary excretion rates.

| Associated Gene/Locus | SNP (Single Nucleotide Polymorphism) | Function of Gene Product | Reference |

|---|---|---|---|

| SLC13A3 | rs6124828 | Encodes NaDC3, a sodium-dicarboxylate cotransporter involved in renal and brain transport of metabolic intermediates. | frontiersin.orgctglab.nl |

| Various Loci | Multiple | GWAS have linked multiple other loci to this compound levels, though SLC13A3 is a prominent and functionally relevant finding. | ebin.pubwikipedia.orgphysiology.org |

The excretion of this compound via the kidneys is dependent on the function of membrane transport proteins that facilitate its movement from the blood into the urine. frontiersin.org The strong genetic association with the SLC13A3 gene points to a critical role for its protein product, NaDC3. frontiersin.orgcore.ac.uk

NaDC3 is a transporter that moves dicarboxylates, such as intermediates of the Krebs cycle (e.g., succinate, α-ketoglutarate), across cell membranes. evotec.comcore.ac.uk In the kidney, NaDC3 is involved in reabsorbing dicarboxylates from the glomerular filtrate. core.ac.uk It also plays a crucial role in the secretion of organic anions. It supplies intracellular dicarboxylates that are then exchanged for other organic anions (including many drugs and metabolites) via transporters like Organic Anion Transporter 1 (OAT1) and OAT3. evotec.comnih.gov Given that this compound is an organic anion, its transport is likely mediated by this system. The transporter NaDC3 may handle this compound directly or influence its transport indirectly by regulating the concentration gradients necessary for other organic anion transporters. evotec.comnih.gov

Renal Excretion of this compound and its Genetic Determinants

In Vitro Assessment of this compound Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by metabolic enzymes and is a key parameter in pharmacology and toxicology. nih.govyoutube.com It is typically assessed using in vitro systems, such as liver microsomes or hepatocytes, to determine metrics like the metabolic half-life (t½) and intrinsic clearance (CLint). nih.govdomainex.co.uk

Currently, specific experimental data detailing the in vitro metabolic stability of this compound are not available in the published literature. However, the standard methodologies for such an assessment are well-established. These assays involve incubating the compound with a metabolically competent system and monitoring its disappearance over time. uu.nlbdj.co.jp

| In Vitro System | Description | Metabolic Pathways Covered | Key Parameters Measured | Reference |

|---|---|---|---|---|

| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum, rich in Phase I enzymes. Requires addition of cofactors like NADPH. | Primarily Phase I oxidative reactions (e.g., CYP450-mediated). Can be adapted for some Phase II reactions. | Microsomal intrinsic clearance (CLint,micr), Half-life (t½). | uu.nlnih.govdomainex.co.uk |

| Hepatocytes | Intact, viable liver cells used in suspension or as plated cultures. Considered the "gold standard" for in vitro metabolism. | Comprehensive coverage of Phase I and Phase II metabolic pathways, as they contain the full complement of enzymes and cofactors. Also includes transporter activity. | Hepatocyte intrinsic clearance (CLint,hep), Half-life (t½). | bdj.co.jpnuvisan.com |

For a compound like this compound, a hepatocyte stability assay would provide the most comprehensive assessment, as it would account for both potential hydrolytic (Phase II-like) and oxidative (Phase I) pathways. bdj.co.jp The results from such studies, expressed as intrinsic clearance, can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the compound's hepatic clearance in a whole organism. nih.govnih.gov

Picolinoylglycine in Intermediary Metabolism and Biochemical Networks

Integration with Amino Acid Metabolism

Picolinoylglycine is closely linked with the metabolic fates of several amino acids, most notably glycine (B1666218) and tryptophan.

Glycine Metabolism Intersections and Flux

Table 1: Key Intersections of this compound with Glycine Metabolism

| Metabolic Process | Role of Glycine | Implication of this compound Formation |

| Protein Synthesis | Building block for proteins. nih.gov | Diverts glycine from the available pool for protein construction. |

| Glutathione (B108866) Synthesis | Precursor for the antioxidant glutathione. nih.govnih.gov | May influence cellular antioxidant capacity by consuming glycine. |

| Purine (B94841) Synthesis | Essential component for the synthesis of purine nucleotides. uomustansiriyah.edu.iq | Can impact nucleotide and nucleic acid synthesis. |

| Heme Synthesis | Precursor for the porphyrin structure of heme. uomustansiriyah.edu.iq | May affect the production of hemoglobin and cytochromes. |

| One-Carbon Metabolism | Donates and accepts one-carbon units. d-nb.info | Formation of this compound can modulate one-carbon pool dynamics. |

Tryptophan-Kynurenine Pathway Interactions and Modulation

This compound is intrinsically linked to the tryptophan-kynurenine pathway, as its precursor, picolinic acid, is a downstream metabolite of tryptophan. researchgate.net The kynurenine (B1673888) pathway is the primary route for tryptophan degradation in the body, accounting for about 95% of its catabolism. nih.govfrontiersin.org This pathway generates several neuroactive and immunomodulatory metabolites, including kynurenic acid and quinolinic acid. nih.govfrontiersin.orgmdpi.com The formation of picolinic acid, and subsequently this compound, represents one of the terminal branches of this pathway. nih.gov

Modulation of the enzymes within the kynurenine pathway can therefore influence the production of this compound. For instance, the activity of enzymes like kynurenine monooxygenase (KMO) can shift the balance of metabolites towards or away from the branch leading to picolinic acid. frontiersin.orgcpn.or.kr Consequently, factors that regulate the kynurenine pathway, such as inflammatory signals, can indirectly affect the levels of this compound. mdpi.com

Connections to Other Amino Acid Metabolic Cycles

The metabolism of this compound is interconnected with other amino acid cycles beyond just glycine and tryptophan. The transamination reactions central to amino acid metabolism link the carbon skeletons of various amino acids to central metabolic hubs like the citric acid (TCA) cycle. nih.govlibretexts.org For example, the degradation of many amino acids produces intermediates such as pyruvate, acetyl-CoA, and α-ketoglutarate, which are entry points into the TCA cycle. uomustansiriyah.edu.iqlibretexts.org

Involvement in Fatty Acid Metabolism and Acyl Glycine Pathways

This compound belongs to the family of N-acylglycines. nih.gov The formation of N-acylglycines is a recognized pathway in fatty acid metabolism, where a fatty acid (or in this case, a related carboxylic acid) is conjugated with glycine. researchgate.net This process is catalyzed by specific enzymes, such as glycine N-acyltransferase-like 3 (GLYATL3), which is responsible for the formation of long-chain N-acylglycines. nih.gov

The synthesis of this compound can be seen as part of a broader metabolic strategy to handle and modify carboxylic acids, including fatty acids. This conjugation with glycine can alter the solubility and transport of the parent molecule. The pathways for the biosynthesis of N-acylglycines can involve the activation of the carboxylic acid to a coenzyme A (CoA) thioester, which is then conjugated with glycine. researchgate.net This connects the metabolism of this compound to the cellular pool of CoA, a critical cofactor in fatty acid oxidation and the TCA cycle. wikipedia.org

Cross-Talk with Cellular Redox Homeostasis Pathways

Cellular redox homeostasis is the balance between oxidizing and reducing reactions within a cell, which is crucial for normal cellular function. mdpi.comnih.gov this compound's metabolic pathways are intertwined with cellular redox balance. The kynurenine pathway, which produces the picolinate (B1231196) precursor of this compound, involves several redox reactions and generates metabolites that can have pro-oxidant or antioxidant properties. mdpi.com

Furthermore, the synthesis of glutathione, a major cellular antioxidant, is dependent on the availability of glycine. nih.gov Therefore, the diversion of glycine towards the formation of this compound could potentially impact the cell's capacity to maintain redox balance by affecting glutathione levels. Additionally, the metabolism of tryptophan and other amino acids is linked to the production of NAD+ and NADPH, which are essential cofactors for a vast number of redox reactions in the cell. nih.govmdpi.com

Influence on Carbohydrate Metabolic Pathways

The metabolic network of this compound also intersects with carbohydrate metabolism. Glycine, one of its constituent parts, is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose through gluconeogenesis. uomustansiriyah.edu.iq This process is particularly important for maintaining blood glucose levels during periods of fasting. The utilization of glycine for this compound synthesis reduces its availability for gluconeogenesis.

Interactions of this compound with Metalloproteins and Metal Ions

This compound, a metabolite of picolinic acid, possesses a chemical structure that suggests a significant potential for interaction with metal ions and, consequently, with the broad class of proteins known as metalloproteins. escholarship.org Metalloproteins are integral to a vast array of biological processes, utilizing metal ions as cofactors for structural stability, catalytic activity, and signal transduction. nih.govwikipedia.orgstanford.edu The interaction of small molecules like this compound with these metal centers can lead to profound effects on protein function. This section explores the chemical basis and biochemical consequences of these interactions, focusing on chelation, enzymatic inhibition, and the modulation of metalloprotein structure and function.

Chelation and Ligand Binding Properties

Chelation is a specific type of binding process where a single ligand, known as a chelator, forms multiple bonds with a central metal ion, resulting in the formation of a stable, ring-like structure called a chelate. frontiersin.orgcambridgemedchemconsulting.com The enhanced stability of a chelate compared to a complex with monodentate ligands (which form only one bond) is known as the chelate effect. cambridgemedchemconsulting.com this compound, by virtue of its molecular structure containing a pyridine (B92270) nitrogen atom and a carboxylate group from the glycine moiety, is predicted to act as a bidentate chelator, meaning it can form two distinct coordinate bonds with a metal ion. escholarship.orglibretexts.orglibretexts.org

The primary donor atoms in this compound available for metal coordination are the nitrogen of the pyridine ring and one of the oxygen atoms of the carboxylate group. This arrangement allows it to form a stable five- or six-membered ring with a metal ion, a highly favorable conformation in coordination chemistry. libretexts.orghawaii.edutaylorfrancis.com The strength and specificity of this chelation are governed by several factors:

The nature of the metal ion: this compound is expected to form stable complexes with various transition metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺), which are common cofactors in metalloenzymes. iupac.org The stability of these complexes generally follows the Irving-Williams series, which predicts the relative stabilities of complexes with high-spin, divalent metal ions. iupac.org

pH of the environment: The protonation state of the carboxylate group is pH-dependent. Chelation is most effective at physiological pH where the carboxyl group is deprotonated, enhancing its ability to act as a Lewis base and donate electrons to the positively charged metal ion. aocs.org

Coordination geometry: The geometry of the metal's coordination sphere within a protein will influence how and if this compound can bind. frontiersin.orglibretexts.org

The binding of this compound to a metal ion is a dynamic equilibrium, the strength of which is quantified by the stability constant (also known as the formation or binding constant). wikipedia.org While specific stability constants for this compound are not widely documented, data from structurally related ligands provide insight into its potential chelating strength.

Table 1: Illustrative Stability Constants (log K) for Picolinic Acid (a related chelator) with Various Divalent Metal Ions

| Metal Ion | log K₁ |

| Mn²⁺ | 3.8 |

| Fe²⁺ | 5.2 |

| Co²⁺ | 5.8 |

| Ni²⁺ | 6.5 |

| Cu²⁺ | 7.6 |

| Zn²⁺ | 5.6 |

Note: Data is for picolinic acid and serves to illustrate the relative affinity of a similar bidentate N,O-donor ligand for different metal ions. The values represent the equilibrium for the formation of the 1:1 metal-ligand complex. Actual values for this compound may vary.

Mechanistic Roles in Enzymatic Inhibition

Many enzymes require a metal ion in their active site for catalytic activity; these are known as metalloenzymes. wikipedia.orgfrontiersin.org Zinc-dependent metalloenzymes, such as matrix metalloproteinases (MMPs) and carbonic anhydrases, are particularly prominent and represent important therapeutic targets. nih.govnih.govnih.govmdpi.com The catalytic mechanism of these enzymes often involves a metal-bound water molecule that is activated to perform a nucleophilic attack on the substrate. cambridgemedchemconsulting.com

This compound can act as a metalloenzyme inhibitor by targeting this essential catalytic metal ion. The primary mechanism of inhibition involves the displacement of the catalytically crucial water molecule by the chelating ligand. By forming a stable, bidentate complex with the active-site zinc ion, this compound can effectively block the substrate's access to the catalytic center and prevent the enzymatic reaction from proceeding. cambridgemedchemconsulting.commdpi.com This mode of action classifies it as a competitive inhibitor.

The key features of this compound as a potential metalloenzyme inhibitor include:

A Metal-Binding Group (MBG): The picolinoyl-carboxylate moiety serves as the MBG, which directly coordinates with the metal cofactor. escholarship.orgmdpi.com

A Scaffold: The rest of the molecule provides the structural backbone that positions the MBG correctly within the enzyme's active site.

The inhibitory potency of such a molecule is typically measured by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). nih.gov While direct kinetic data for this compound is limited, the inhibitory activities of other picolinate-based and carboxylate inhibitors against zinc metalloenzymes have been well-characterized, suggesting a precedent for this activity. escholarship.orgnih.gov

Table 2: Examples of Inhibitory Constants for Representative Carboxylate and Picolinate-based Inhibitors Against Zinc Metalloenzymes

| Inhibitor Class | Target Enzyme (Example) | Metal Cofactor | Typical Kᵢ / IC₅₀ Range (nM) |

| Simple Carboxylates | MMPs | Zn²⁺ | 100 - 10,000+ |

| Picolinate Derivatives | MMPs, HDACs | Zn²⁺ | 50 - 5,000 |

| Hydroxamates (for reference) | MMPs, HDACs | Zn²⁺ | 1 - 500 |

Note: This table provides typical inhibitory ranges for classes of compounds to illustrate the concept. MMPs (Matrix Metalloproteinases), HDACs (Histone Deacetylases). The potency of a specific inhibitor like this compound would depend on its precise fit within the target enzyme's active site.

Structural and Functional Modulation of Metalloproteins

One important class of metalloproteins susceptible to such modulation are zinc-finger proteins. jmb.or.krfrontiersin.org These proteins utilize zinc ions not for catalysis, but for a purely structural role, stabilizing a specific protein fold (e.g., the ββα fold) that is essential for binding to DNA, RNA, or other proteins. jmb.or.krebi.ac.uknih.gov The zinc ion is typically coordinated by a combination of cysteine and histidine residues. frontiersin.org

This compound could modulate the structure and function of a zinc-finger protein in several ways:

Metal Displacement: As a chelator, this compound could compete with the protein for the zinc ion. If this compound's affinity for zinc is sufficiently high, it could sequester the metal, leading to the unfolding of the zinc-finger domain and a loss of its DNA-binding capability. mdpi.com

Competitive Binding with Toxic Metals: In cases of metal toxicity, this compound could play a protective role. Toxic metal ions like cadmium (Cd²⁺) and mercury (Hg²⁺) can displace zinc from zinc-finger domains due to their similar chemical properties. mdpi.com This displacement often leads to a non-functional or collapsed protein structure. A chelator like this compound could preferentially bind to and sequester these toxic metals, preventing them from interfering with the zinc-finger protein. nih.govnih.gov Conversely, the presence of different metal ions can alter the protein's function differently; for instance, studies have shown that a Cd²⁺-bound zinc finger might retain some DNA binding ability, whereas an Hg²⁺-bound one loses it completely. mdpi.com

Allosteric Modulation: In some metalloproteins, the binding of a ligand to a metal center can induce conformational changes that are transmitted to distant parts of the protein, altering its function without directly blocking an active site. This allosteric regulation is a key mechanism in biological signaling.

The structural consequences of these interactions can be investigated using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy, which can reveal detailed changes in protein conformation upon ligand or metal binding. mdpi.comtmrjournals.comnih.gov

Analytical Methodologies for Picolinoylglycine Quantification and Identification

Sample Preparation and Biological Matrix Considerations

Effective sample preparation is a critical first step in the analytical workflow, designed to remove interfering substances and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analyses.

The nature of the biological matrix significantly influences the choice of sample preparation protocol.

Plasma: Plasma is a commonly analyzed matrix for picolinoylglycine. nih.govahajournals.org Preparation typically involves protein precipitation to remove high-abundance proteins that can interfere with analysis. mdpi.com This is often achieved by adding a cold organic solvent, such as methanol (B129727) or isopropanol, followed by centrifugation to pellet the precipitated proteins. nih.govmdpi.com The resulting supernatant, containing this compound and other small molecules, can then be further processed or directly analyzed. mdpi.com Studies have successfully used non-targeted ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect this compound in human plasma samples. nih.govnih.gov

Urine: Urine is another important biological fluid for metabolomic analysis, including the measurement of this compound. ebi.ac.ukmetabolomicsworkbench.org Sample preparation for urine can be relatively straightforward due to its lower protein content compared to plasma. uomustansiriyah.edu.iq A simple "dilute and shoot" approach, where the urine sample is diluted with a suitable solvent before injection, is often sufficient. mdpi.com However, depending on the analytical goals, steps to remove particulates through centrifugation or filtration may be necessary. The concentration of metabolites in urine can vary significantly, so normalization, often using creatinine (B1669602) levels, is a standard practice to account for dilution differences. gdx.net

Tissue: Analysis of this compound in tissue samples requires more extensive processing to liberate the analyte from the complex cellular structure. The first step is homogenization, where the tissue is mechanically disrupted in a suitable buffer to create a uniform lysate. Subsequent steps are similar to those for plasma, involving protein precipitation and extraction of the small molecule fraction. The choice of extraction solvent and homogenization technique must be carefully optimized for the specific tissue type to ensure efficient recovery of this compound. epa.gov

Cell Lysates: For in vitro studies, quantifying this compound in cell lysates provides direct insight into cellular metabolism. Sample preparation begins with cell lysis, using methods such as sonication, freeze-thawing, or chemical detergents to break open the cells. As with plasma and tissue homogenates, protein precipitation is a key step to clean up the sample before analysis. nih.gov Intact living-cell electrolaunching ionization mass spectrometry has been described for the analysis of single-cell metabolomics, which could potentially be applied to this compound. rsc.org

To enhance detection sensitivity, especially for low-abundance metabolites like this compound, extraction and enrichment strategies are often employed.

Liquid-Liquid Extraction (LLE): LLE partitions analytes between two immiscible liquid phases. While a classic extraction technique, its application for polar compounds like this compound may require specific solvent systems to achieve efficient partitioning and recovery. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. mdpi.com It involves passing the liquid sample through a cartridge containing a solid sorbent. The choice of sorbent (e.g., reversed-phase, ion-exchange) depends on the physicochemical properties of this compound. For instance, a mixed-mode sorbent with both reversed-phase and ion-exchange properties could be effective for retaining and then eluting this compound, separating it from interfering matrix components.

Affinity Extraction: A highly selective method involves using affinity sorbents, such as antibodies specific to the analyte. cstti.com While offering excellent specificity, the development of an antibody for this compound would be a prerequisite for this approach. cstti.com

Processing of Diverse Biological Matrices (e.g., plasma, urine, tissue, cell lysates)

Chromatographic Separation Techniques for this compound Analysis

Chromatography is essential for separating this compound from other metabolites in the biological extract prior to detection. This separation is crucial for accurate quantification and to avoid ion suppression effects in mass spectrometry.

Liquid chromatography, particularly when coupled with mass spectrometry, is the predominant technique for this compound analysis. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Both HPLC and UPLC are powerful separation techniques. creative-proteomics.com UPLC, which uses columns with smaller particle sizes and higher pressures, offers improved resolution, higher peak capacity, and shorter analysis times compared to conventional HPLC. nih.gov This is particularly advantageous for complex metabolomics studies. nih.gov

Reversed-Phase (RP) Chromatography: RP-HPLC/UPLC is a common mode used for this compound separation. thermofisher.com In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. creative-proteomics.com Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to effectively separate a wide range of metabolites, including this compound. nih.gov For instance, a gradient using water and methanol or acetonitrile (B52724), often with additives like formic acid or perfluoropentanoic acid, can be used to optimize the separation. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds that are poorly retained on reversed-phase columns. mdpi.comthermofisher.com It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. mdpi.com Given that this compound is a polar molecule, HILIC can be a valuable technique for its analysis, potentially offering different selectivity compared to reversed-phase methods. vulcanchem.com Some non-targeted metabolomics platforms utilize both RP and HILIC separations to achieve broader metabolite coverage. nih.gov

Gas chromatography is another powerful separation technique, but it is generally used for volatile or semi-volatile compounds. thermofisher.com

Derivatization: this compound, being a non-volatile amino acid derivative, requires chemical derivatization to increase its volatility and thermal stability before it can be analyzed by GC. thermofisher.comnih.gov A common derivatization procedure is trimethylsilylation, which replaces active hydrogens on carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com This two-step process often involves methoximation followed by silylation. thermofisher.com

GC-MS: Once derivatized, this compound can be analyzed by GC coupled with mass spectrometry (GC-MS). mdpi.com GC offers excellent chromatographic resolution. thermofisher.com The Human Metabolome Database contains predicted GC-MS spectra for both non-derivatized and TMS-derivatized this compound, which can aid in its identification. hmdb.ca

Liquid Chromatography (LC) Applications

Mass Spectrometry (MS) Based Detection and Quantification of this compound

Mass spectrometry is the detector of choice for this compound analysis due to its high sensitivity, selectivity, and ability to provide structural information.

Ionization Techniques: Electrospray ionization (ESI) is the most common ionization source used for LC-MS analysis of this compound. thermofisher.com It is a soft ionization technique that is well-suited for polar and thermally labile molecules, typically generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. creative-proteomics.com Atmospheric pressure chemical ionization (APCI) is another option, generally for less polar compounds. thermofisher.com For GC-MS, electron ionization (EI) is standard, which produces characteristic and reproducible fragmentation patterns that are useful for library-based identification. thermofisher.com

Mass Analyzers: Various types of mass analyzers are used, including triple quadrupole (QqQ), time-of-flight (TOF), and high-resolution instruments like Orbitrap or Q-TOF. creative-proteomics.comgcms.cz

Tandem Mass Spectrometry (MS/MS) for Quantification: Tandem mass spectrometry (MS/MS) is crucial for selective and sensitive quantification. creative-proteomics.com In a triple quadrupole instrument, the first quadrupole selects the precursor ion of this compound (e.g., its m/z value). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific product ion for detection. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. mdpi.comcreative-proteomics.com For accurate quantification, stable isotope-labeled internal standards are often used. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Identification: HRMS instruments like TOF and Orbitrap provide highly accurate mass measurements, which allows for the determination of the elemental composition of this compound and aids in its confident identification, especially in non-targeted metabolomics studies. gcms.cz The fragmentation pattern obtained from MS/MS experiments on HRMS instruments can be used to further confirm the structure of the molecule. nih.gov

Table of Analytical Parameters for this compound

| Parameter | Description | Reference |

|---|---|---|

| Chemical Formula | C8H8N2O3 | rsc.org |

| Monoisotopic Mass | 180.0535 u | rsc.org |

| Precursor Ion (m/z) [M+H]+ | 181.0620 | rsc.org |

| Chromatography | UPLC-MS/MS, GC-MS | nih.govhmdb.ca |

| Ionization | ESI, EI | thermofisher.comthermofisher.com |

| Detection | MS/MS (SRM/MRM), HRMS | mdpi.comgcms.czcreative-proteomics.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of this compound. vulcanchem.commeasurlabs.com This technique combines the high-resolution separation capabilities of UPLC with the precise detection and structural elucidation power of tandem mass spectrometry. measurlabs.com The UPLC system utilizes columns with smaller particle sizes, enabling faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. measurlabs.com

In a typical UPLC-MS/MS workflow for this compound analysis, biological samples such as plasma or urine undergo a sample preparation process, often involving protein precipitation and sometimes solid-phase extraction to remove interfering substances. nih.govnih.gov The extracted sample is then injected into the UPLC system, where this compound is separated from other metabolites based on its physicochemical properties as it passes through the analytical column. frontiersin.org Following chromatographic separation, the analyte enters the mass spectrometer.

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for targeted quantification. frontiersin.org In this mode, the first quadrupole selects the precursor ion of this compound (based on its mass-to-charge ratio), which is then fragmented in the collision cell. The second quadrupole then selects specific product ions characteristic of this compound for detection. This dual-filtering process significantly enhances the selectivity and sensitivity of the analysis, allowing for accurate quantification even at low concentrations in complex biological samples. nih.govfrontiersin.org The use of stable isotope-labeled internal standards is often incorporated to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. frontiersin.org

Several studies have successfully employed UPLC-MS/MS for the analysis of this compound in various biological contexts. For instance, it has been used in metabolomic studies to identify this compound as a potential biomarker in conditions like retinopathy of prematurity and in studies investigating dietary patterns. arvojournals.orgd-nb.info The method's high throughput and robustness make it well-suited for large-scale clinical and epidemiological research. nih.gov

Table 1: Key Parameters in UPLC-MS/MS Analysis of this compound

| Parameter | Description | Relevance to this compound Analysis |

| Chromatographic Column | Typically a reversed-phase column (e.g., C18) is used. nih.gov | Provides separation of this compound from other metabolites based on polarity. |

| Mobile Phase | A gradient of aqueous and organic solvents (e.g., acetonitrile or methanol) with additives like formic acid. nih.govacs.org | Optimizes the separation and ionization of this compound. |

| Ionization Mode | Electrospray ionization (ESI) is commonly used, often in positive ion mode. d-nb.infoacs.org | Efficiently generates ions of this compound for mass spectrometric detection. |

| Mass Spectrometer Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. frontiersin.org | Ensures high selectivity and sensitivity for accurate measurement. |

| Internal Standard | A stable isotope-labeled version of this compound or a structurally similar compound. frontiersin.org | Corrects for variability in sample preparation and instrument response. |

High-Resolution Mass Spectrometry (HRMS) and Mass Defect Filtering Techniques

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in metabolomics, offering significant advantages for both the identification and quantification of compounds like this compound. researchgate.netnih.gov Unlike unit mass resolution instruments, HRMS analyzers, such as Orbitrap and Time-of-Flight (TOF) systems, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). researchgate.netthermofisher.com This high mass accuracy allows for the determination of the elemental composition of an ion, which is a critical step in the identification of unknown metabolites. thermofisher.com

The enhanced resolution of HRMS instruments helps to distinguish between isobars (ions with the same nominal mass but different elemental compositions), which is a common challenge in the analysis of complex biological samples. researchgate.net This capability significantly improves data quality and the confidence in compound identification. researchgate.net

Mass Defect Filtering (MDF) is a powerful data processing technique used in conjunction with HRMS to selectively identify compounds belonging to a specific chemical class from a complex dataset. thermofisher.com The mass defect is the difference between the exact mass of a molecule and its nominal (integer) mass. thermofisher.com Since metabolites within a particular class often share a similar elemental composition, their mass defects will fall within a narrow range. thermofisher.comnih.gov

By applying a mass defect filter, it is possible to remove a significant portion of the background noise and interferences, making it easier to detect potential metabolites of interest, including this compound and its derivatives. thermofisher.com This technique is particularly useful in untargeted metabolomics for hypothesis generation and the discovery of novel compounds. nih.govresearchgate.net More advanced techniques like Multiple Mass Defect Filtering (MMDF) allow for the simultaneous screening of multiple classes of metabolites, further enhancing the efficiency of data analysis. thermofisher.com Stepwise diagnostic product ion filtering strategies based on HRMS data have also been developed to rapidly discover and characterize specific classes of compounds in complex mixtures. mdpi.com

Untargeted and Targeted Metabolomics Approaches in this compound Research

Both untargeted and targeted metabolomics approaches have been instrumental in advancing our understanding of this compound.

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to provide a comprehensive snapshot of the metabolome. nih.govkcl.ac.uk This hypothesis-generating approach is often used to identify novel biomarkers and metabolic pathways associated with a particular physiological state or disease. arvojournals.orgnih.gov In the context of this compound, untargeted studies have been crucial in its initial identification as a metabolite that changes in response to various stimuli, such as dietary interventions or disease progression. d-nb.infooup.com These studies typically utilize HRMS platforms (like UPLC-Q-TOF MS or Orbitrap-based systems) to acquire data on a wide range of metabolites. ahajournals.orgnih.gov The subsequent data analysis involves complex statistical methods to identify features that are significantly different between experimental groups. nih.gov

Targeted metabolomics , in contrast, focuses on the precise and accurate quantification of a predefined set of metabolites, including this compound. nih.govkcl.ac.uk This hypothesis-driven approach is often used to validate findings from untargeted studies or to investigate specific metabolic pathways in detail. nih.gov UPLC-MS/MS operating in MRM mode is the gold standard for targeted metabolomics due to its high sensitivity, selectivity, and quantitative accuracy. nih.govthermofisher.com Targeted methods have been developed to quantify this compound in various studies, confirming its association with conditions like retinopathy of prematurity and changes in glycemic status. arvojournals.orgnih.gov

The combination of untargeted and targeted approaches provides a powerful strategy in metabolomics research. Untargeted analysis can identify this compound as a metabolite of interest, and subsequent targeted analysis can provide robust quantitative data to confirm its biological relevance. nih.gov

Table 2: Comparison of Untargeted and Targeted Metabolomics for this compound Analysis

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Goal | Comprehensive metabolite profiling, biomarker discovery. nih.govkcl.ac.uk | Accurate quantification of specific metabolites. nih.govkcl.ac.uk |

| Approach | Hypothesis-generating. arvojournals.org | Hypothesis-driven. nih.gov |

| Instrumentation | Typically HRMS (e.g., Q-TOF, Orbitrap). ahajournals.orgnih.gov | Typically UPLC-MS/MS (MRM). nih.govthermofisher.com |

| This compound | Identified as a potentially significant metabolite. d-nb.infooup.com | Quantified to validate its role as a biomarker. arvojournals.orgnih.gov |

| Data Analysis | Complex statistical analysis to identify significant features. nih.gov | Straightforward quantification against a calibration curve. frontiersin.org |

Isotopic Labeling Strategies for Tracing this compound Metabolic Fate

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. This approach involves introducing a molecule containing a stable (non-radioactive) or radioactive isotope, such as ¹³C, ¹⁵N, or ¹⁴C, and then monitoring the appearance of the label in downstream metabolites.

In the context of this compound, isotopic labeling can provide definitive evidence of its metabolic origins and transformations. For example, early research on the metabolism of chromium picolinate (B1231196) utilized ¹⁴C-labeled picolinate. These studies demonstrated that following oral administration in rats, the radiolabel was predominantly excreted in the urine as a single metabolite, which was identified as N-picolinoylglycine. rti.org This finding indicated that picolinic acid is conjugated with glycine (B1666218) in the body. rti.org

More advanced studies can employ stable isotope labeling in combination with mass spectrometry. By administering a labeled precursor of this compound (e.g., ¹³C-picolinic acid or ¹⁵N-glycine), researchers can track the incorporation of the isotope into the this compound molecule. This allows for the unambiguous confirmation of metabolic pathways and the calculation of metabolic flux rates. The use of stable isotope-labeled standards is also crucial for accurate quantification in mass spectrometry-based methods, as they can be spiked into samples to account for variations during sample processing and analysis. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure and dynamics of molecules. libretexts.org While mass spectrometry excels at sensitive detection and quantification, NMR is unparalleled in its ability to elucidate the precise three-dimensional structure of a molecule in solution. mestrelab.comembl-hamburg.de

NMR spectroscopy is based on the magnetic properties of atomic nuclei. libretexts.org When placed in a strong magnetic field, certain nuclei (like ¹H and ¹³C) can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local chemical environment of each atom in the molecule. libretexts.org This sensitivity allows NMR to provide a detailed fingerprint of a molecule's structure. jcggdb.jp

In the context of this compound, NMR would be the definitive method for its structural confirmation. One-dimensional (1D) ¹H and ¹³C NMR spectra would reveal the number and types of protons and carbons present, while two-dimensional (2D) NMR experiments, such as COSY and HSQC, would establish the connectivity between these atoms, confirming the picolinoyl and glycine moieties and how they are linked. embl-hamburg.dejcggdb.jp

Although less sensitive than MS, NMR is a non-destructive technique and requires minimal sample preparation. mdpi.com It is also inherently quantitative, as the signal intensity is directly proportional to the number of nuclei. While not typically the primary tool for quantifying low-abundance metabolites like this compound in complex biological mixtures, it has been used in broader metabolomics studies that have identified this compound. acs.orgmdpi.com Furthermore, NMR has been used to study the products of chromium picolinate breakdown, where N-picolinoylglycine was identified as a key metabolite. sci-hub.se

Method Validation and Standardization in this compound Analytical Chemistry

The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. elementlabsolutions.comadryan.com For a method used to quantify this compound in a regulated or clinical setting, a comprehensive validation process according to guidelines from bodies like the International Council for Harmonisation (ICH) is necessary. labmanager.comeuropa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally measure this compound in the presence of other components in the sample matrix, such as other metabolites, impurities, or degradation products. elementlabsolutions.comeuropa.eu

Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations of this compound. elementlabsolutions.comeuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). elementlabsolutions.comeuropa.eu

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of this compound within a specific range. elementlabsolutions.comeuropa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during normal usage. elementlabsolutions.com

Standardization is also crucial for ensuring consistency and comparability of results between different laboratories and studies. eurachem.org This involves the use of well-characterized reference standards for this compound for calibration and quality control. The development of standard operating procedures (SOPs) and participation in proficiency testing schemes can further enhance the quality and reliability of this compound analysis. uu.nl

Advanced Research Perspectives and Methodological Innovations in Picolinoylglycine Studies

Integration of Omics Technologies in Picolinoylglycine Research

The study of this compound is increasingly benefiting from the integration of various "omics" technologies, which allow for a comprehensive, high-throughput analysis of molecules in biological systems. humanspecificresearch.orgnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular landscape, from the genetic blueprint to the functional output of metabolic processes. humanspecificresearch.orgiarc.fr The primary goal is to move beyond the study of single molecules to understanding the complex interplay within a biological system. nih.goviarc.fr

Metabolomics Integration with Genomics and Proteomics Approaches

The integration of metabolomics with genomics and proteomics is a powerful strategy to elucidate the biological significance of this compound. nih.gov Metabolomics, which focuses on the comprehensive analysis of small molecules (metabolites) like this compound, provides a direct snapshot of the physiological state of a cell or organism. nih.govfrontiersin.org When combined with genomics (the study of an organism's complete set of DNA) and proteomics (the large-scale study of proteins), researchers can connect genetic variations and protein expression levels to changes in metabolite profiles, including that of this compound. iarc.frnih.gov

This multi-omics approach helps to bridge the gap between genotype and phenotype. For instance, a genomic study might identify a genetic variant associated with a particular condition, while proteomics could show altered protein levels. Metabolomics can then reveal the functional consequence of these changes by measuring downstream metabolites like this compound. nih.gov In a study on kidney cancer, the integration of metabolomics data, which identified this compound as a significant metabolite, with other omics data could help to understand its role in the underlying pathology. oup.com Specifically, this compound was one of eleven urine metabolites that remained significantly associated with kidney cancer in a multivariable model. oup.com

Several computational tools and strategies have been developed to facilitate the integration of these complex datasets. These methods can be broadly categorized as data-driven, using statistical correlations, or knowledge-driven, relying on known biochemical pathways and interaction networks. researchgate.net The ultimate goal is to construct a comprehensive model of the biological system that can explain how genetic and environmental factors influence metabolic outcomes.

Table 1: Key Omics Technologies and Their Role in this compound Research

| Omics Technology | Description | Relevance to this compound Research |

|---|---|---|

| Genomics | Study of the complete set of DNA (genome) of an organism. humanspecificresearch.org | Identifies genetic variants that may influence the synthesis, degradation, or transport of this compound. |

| Proteomics | Large-scale study of proteins, their structures, and functions. humanspecificresearch.org | Quantifies the enzymes and transporter proteins directly involved in the metabolic pathway of this compound. |

| Metabolomics | Comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org | Directly measures the levels of this compound and related metabolites, providing a functional readout of cellular state. nih.govfrontiersin.org |

| Transcriptomics | Analysis of all RNA molecules (the transcriptome) in a cell or organism. humanspecificresearch.org | Measures the expression levels of genes encoding for the enzymes and transporters in the this compound pathway. |

Network and Pathway Analysis in this compound Metabolic Investigations

Network and pathway analysis are essential computational approaches for interpreting the large datasets generated by omics technologies in the context of this compound research. nih.govnih.gov These methods help to place this compound within the broader context of metabolic networks, which represent the complex web of biochemical reactions occurring within a cell. cd-genomics.com By mapping identified metabolites onto known metabolic pathways, researchers can understand the functional implications of changes in this compound levels. cd-genomics.commdpi.com

Metabolic network analysis can reveal how different metabolic pathways are interconnected and how perturbations in one part of the network can affect other parts. nih.gov For example, an increase in this compound might be linked to alterations in amino acid metabolism or other related pathways. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide a reference for known metabolic pathways, allowing researchers to see where this compound fits in. genome.jp

In a study investigating urinary metabolites, this compound was identified as a lipid. oup.com Further pathway analysis of metabolites significantly associated with a condition revealed over-representation in pathways like purine (B94841) metabolism and pantothenate biosynthesis. oup.com Correlation network analysis can also be used to identify metabolites that show similar patterns of change to this compound, suggesting they may be part of the same regulatory module or pathway. frontiersin.org This can help to uncover novel metabolic interactions and generate new hypotheses about the biological role of this compound.

In Silico Modeling and Computational Approaches for this compound

In silico modeling and computational methods are becoming indispensable tools in the study of this compound, offering insights that can be difficult to obtain through experimental approaches alone. dovepress.commdpi.com These methods encompass a range of techniques, from simulating molecular interactions to applying machine learning algorithms for data analysis. nih.govdovepress.com

Molecular Dynamics Simulations for this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.com In the context of this compound, MD simulations can provide detailed, atomic-level information about its interactions with proteins, such as enzymes or transporters. dovepress.com This technique is based on solving Newton's laws of motion for a system of atoms and molecules, using a force field to describe the interatomic forces. youtube.com

By simulating the binding of this compound to a protein, researchers can investigate the stability of the complex, identify key interacting residues, and understand the structural changes that occur upon binding. nih.gov For example, MD simulations could be used to explore how this compound interacts with the active site of an enzyme involved in its metabolism. The analysis of parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bond formation can provide quantitative insights into the dynamics and stability of these interactions. dovepress.comnih.gov Such simulations are crucial for understanding the molecular basis of this compound's biological activity and for designing experiments to test these hypotheses. nih.gov

Machine Learning Applications in Metabolomics Data Analysis for this compound

The large and complex datasets generated by metabolomics studies necessitate the use of advanced computational methods for analysis, with machine learning (ML) emerging as a particularly powerful approach. frontiersin.orgnih.gov ML algorithms can identify patterns and build predictive models from high-dimensional metabolomic data, which can be applied to research on this compound. nih.govjppres.com

Supervised ML methods, such as support vector machines (SVM) and random forests, can be used to build classification models that can distinguish between different biological states based on metabolite profiles that include this compound. nih.gov For instance, a model could be trained to predict the presence of a disease based on the levels of this compound and other metabolites in a urine sample. jppres.com Unsupervised ML methods, like principal component analysis (PCA), can be used for exploratory data analysis to identify clusters of samples or metabolites, revealing underlying structures in the data without prior knowledge of the sample groups. nih.gov

Recent advancements in deep learning, a subset of ML, offer even more sophisticated tools for analyzing metabolomics data. nih.gov These techniques can automatically learn complex features from the data, potentially uncovering novel biomarkers and metabolic signatures related to this compound. mdpi.com The integration of ML with metabolomics holds great promise for improving our understanding of the role of this compound in health and disease. nih.gov

Table 2: Computational Approaches in this compound Research

| Computational Approach | Description | Application to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulations | A computational method for simulating the physical movement of atoms and molecules. youtube.com | Investigating the interaction of this compound with proteins at an atomic level to understand binding mechanisms and stability. dovepress.com |

| Machine Learning (ML) | A field of artificial intelligence that uses statistical techniques to enable computer systems to "learn" from data. frontiersin.orgnih.gov | Analyzing complex metabolomics datasets to identify patterns, build predictive models, and discover biomarkers related to this compound. nih.govnih.gov |

| Pathway Analysis | A method for identifying the biological pathways that are enriched in a list of genes or metabolites. mdpi.com | Placing this compound within the context of known metabolic networks to understand its functional role. cd-genomics.com |

| In Silico Modeling | The use of computer simulations to study biological systems. gavinpublishers.comresearchgate.net | Predicting the metabolic fate of this compound and its potential interactions with other biological molecules. mdpi.com |

Advanced Experimental Models for this compound Research

To complement computational studies and to validate findings in a biological context, advanced experimental models are crucial for this compound research. While specific studies focusing on advanced models for this compound are not prevalent in the provided search results, the principles of using such models in metabolic research are well-established.

These models can range from genetically engineered cell lines and organoids to sophisticated animal models. For example, cell lines could be engineered using CRISPR-Cas9 technology to knock out or overexpress genes encoding enzymes or transporters thought to be involved in this compound metabolism. The effects of these genetic modifications on intracellular and extracellular this compound levels could then be precisely measured.

Three-dimensional organoid cultures, which more closely mimic the structure and function of in vivo tissues, offer a more physiologically relevant system to study the role of this compound in specific organs, such as the kidney or liver. These models could be particularly useful for investigating the transport and metabolism of this compound in a tissue-specific manner.

The integration of data from these advanced experimental models with omics technologies and computational modeling will be key to building a comprehensive understanding of the biological significance of this compound.

In Vitro Cellular and Tissue Culture Systems for Metabolic Studies

The investigation of this compound's metabolic fate and cellular impact relies heavily on in vitro models that provide controlled, reproducible environments. nih.gov These systems are indispensable for dissecting specific biochemical pathways without the systemic complexities of a whole organism. nih.govnih.gov Cell culture is a foundational technique in cellular and molecular biology, offering a platform to explore the biochemistry, physiology, and metabolism of cells in both normal and diseased states. nih.gov

Researchers utilize various cell culture systems to probe the metabolism of compounds like this compound. These typically involve growing cells in specialized incubators that mimic physiological conditions. labmanager.com The choice between adherent cells, which grow in a monolayer and are ideal for studying cell-to-cell interactions, and suspension cells, which grow freely in a liquid medium, depends on the specific research question. labmanager.com To study this compound, researchers would introduce the compound into the culture medium and monitor its uptake, potential enzymatic modification, and the subsequent cellular responses.

Key metabolic processes can be assessed using a variety of cellular assays. promocell.com For instance, to understand if this compound influences energy metabolism, assays measuring glucose uptake, lipogenesis, or lipolysis could be employed. promocell.com Advanced techniques like real-time metabolic analysis using biosensors can provide continuous data on cellular respiration and glycolysis, offering dynamic insights into how this compound might alter cellular energy production. labmanager.comfrontiersin.org Co-culture models, where two or more different cell types are grown together, can be used to study how this compound might mediate communication between different cell populations, for example, between gut epithelial cells and immune cells. frontiersin.org

The design of these in vitro experiments is critical; the composition of the culture medium and oxygen levels can significantly influence energy metabolism and mitochondrial activities. nih.gov Therefore, creating conditions that more closely mimic the specific physiological or pathological microenvironment (e.g., the gut or kidney) is crucial for generating clinically relevant data on this compound's function. nih.gov

Table 1: Application of In Vitro Systems in this compound Research

| In Vitro System | Research Application for this compound | Potential Readouts |

|---|---|---|

| Monolayer Cell Culture (e.g., Kidney Proximal Tubule Cells, Hepatocytes) | To study cell-type specific metabolism, uptake, and potential toxicity. | Metabolite levels in cell lysate and medium, expression of metabolic enzymes, cell viability. |

| Suspension Cell Culture (e.g., Immune Cells) | To investigate effects on non-adherent cells and inflammatory signaling. | Cytokine secretion, changes in cellular activation markers, metabolic shifts (e.g., glycolysis). |

| Co-Culture Systems (e.g., Gut Epithelial and Immune Cells) | To model intercellular communication mediated by this compound. | Changes in barrier function, migration of immune cells, secretion of signaling molecules. frontiersin.org |

| 3D Organoid Cultures | To study metabolic effects in a more physiologically relevant, tissue-like structure. | Alterations in organoid development, function, and spatial metabolic activity. |

| Cell-Free Systems (e.g., Isolated Mitochondria, Microsomes) | To identify specific enzymes responsible for this compound synthesis or degradation. | Formation of metabolites, enzyme kinetics, oxygen consumption rates. |

In Vivo Animal Models in Metabolic and Excretion Studies

While in vitro systems are crucial for mechanistic insights, in vivo animal models are indispensable for understanding the integrated systemic processing of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.il Rodent models, such as mice and rats, are the most commonly used for metabolic research due to their physiological similarities to humans, established genetic lines, and amenability to experimental manipulation. scielo.brnih.gov